molecular formula C8H13N3O2 B3362696 3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)propanoic acid CAS No. 1006486-18-5

3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)propanoic acid

Cat. No.: B3362696
CAS No.: 1006486-18-5
M. Wt: 183.21 g/mol
InChI Key: WVBSKRNMVNHYKA-UHFFFAOYSA-N
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Description

3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid ( 1006486-18-5) is a valuable chemical scaffold in organic and medicinal chemistry, with a molecular formula of C8H13N3O2 and a molecular weight of 183.21 g/mol . This compound features a multifunctional structure that combines a 4-amino-3,5-dimethylpyrazole ring with a propanoic acid linker. The pyrazole core is a privileged structure in drug discovery, known for its presence in numerous successful pharmaceuticals and its ability to mimic spatial arrangements in enzyme active sites . The specific 4-aminopyrazole moiety is particularly significant, as it can act as a critical hydrogen bond donor and is a known pharmacophore in the design of kinase inhibitors, where it often interacts with the hinge region of kinase targets . Furthermore, the propanoic acid chain introduces a flexible linker and an acidic handle, which can be utilized for further chemical modifications, the creation of peptidomimetics, or for enhancing solubility . The broader class of pyrazole-propanoic acid derivatives has demonstrated substantial promise in early-stage research, particularly in addressing the urgent global health challenge of antimicrobial resistance. Recent scientific literature highlights that novel compounds based on the 3-((4-hydroxyphenyl)amino)propanoic acid scaffold exhibit potent, structure-dependent antimicrobial activity against high-priority, multidrug-resistant ESKAPE pathogens and drug-resistant fungal species like Candida auris . This makes such scaffolds a compelling starting point for the development of novel antimicrobial agents targeting non-conventional microbial pathways . As a versatile building block, this compound is an essential tool for researchers working in drug discovery, medicinal chemistry, and the synthesis of novel biologically active molecules. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

3-(4-amino-3,5-dimethylpyrazol-1-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-5-8(9)6(2)11(10-5)4-3-7(12)13/h3-4,9H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVBSKRNMVNHYKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCC(=O)O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)propanoic acid typically involves the reaction of 3,5-dimethyl-1H-pyrazole with suitable reagents to introduce the amino and propanoic acid groups. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with chloroacetic acid in the presence of a base, followed by amination to introduce the amino group .

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis using similar reaction conditions but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biochemical Research

Gene Expression Modulation
The compound's interaction with nucleic acids suggests a role in influencing gene expression. By binding to specific receptors or enzymes involved in transcriptional regulation, it may affect cellular processes and gene expression patterns .

Enzyme Inhibition Studies
Studies have shown that this compound can inhibit certain enzymes, which makes it valuable for research into metabolic pathways and enzyme kinetics. Such studies can provide insights into disease mechanisms and potential therapeutic targets .

Synthetic Applications

Building Block for Organic Synthesis
The compound serves as a versatile building block in organic synthesis due to its functional groups. It can undergo various chemical reactions, making it useful for synthesizing more complex molecules in pharmaceutical chemistry.

Synthesis of Derivatives
Researchers have explored the synthesis of various derivatives from this compound to enhance its biological activity or alter its pharmacokinetic properties. These derivatives may exhibit improved efficacy or reduced side effects compared to the parent compound .

Case Studies

Study Title Findings Reference
"Anti-inflammatory Effects of Pyrazole Derivatives"Demonstrated that pyrazole compounds significantly reduce inflammation in animal models.
"Inhibition of Cyclooxygenase Enzymes by Novel Pyrazoles"Identified specific pyrazole derivatives that effectively inhibit COX enzymes.
"Gene Regulation by Pyrazole Compounds"Showed modulation of gene expression through receptor interaction in cellular assays.

Mechanism of Action

The mechanism of action of 3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)propanoic acid involves its interaction with specific molecular targets and pathways. The amino group and pyrazole ring play crucial roles in its binding to enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Structural Features

The compound’s pyrazole-propanoic acid scaffold is shared with several analogs, but variations in substituents and connectivity lead to distinct properties:

Compound Substituents on Pyrazole Linker/Functional Group CAS Number Source
3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)propanoic acid 4-Amino, 3,5-dimethyl Propanoic acid Not explicitly listed
2-Amino-3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid 4-Ethyl, 3,5-dimethyl Propanoic acid 1247439-46-8
3-[4-(3,5-Dimethyl-pyrazol-1-yl)phenyl]propanoic acid 3,5-Dimethyl, phenyl substitution Phenyl-propanoic acid ASN 16161987
3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanoic acid (from luteolin-cinnamic conjugates) 3,5-Dimethyl Propanoic acid Not listed

Key Observations :

  • Linker Flexibility: The phenyl-propanoic acid analog () introduces aromaticity, likely increasing rigidity and π-π stacking interactions, whereas the ethyl-substituted analog () may improve lipophilicity.

Physicochemical Properties

Comparative Data (Theoretical/Experimental)

Property Target Compound Ethyl-Substituted Analog (CAS 1247439-46-8) Phenyl-Substituted Analog (ASN 16161987)
Molecular Weight ~211.26 (estimated) 211.26 244.29
Hydrogen Bond Donors 2 (NH₂, COOH) 2 (NH₂, COOH) 1 (COOH)
Hydrogen Bond Acceptors 4 (2 pyrazole N, COO⁻, NH₂) 4 3
LogP (Lipophilicity) ~1.2 (predicted) ~1.8 (higher due to ethyl) ~2.5 (due to phenyl)

Implications :

  • The target compound’s lower logP suggests better aqueous solubility compared to ethyl- or phenyl-substituted analogs, favoring bioavailability in drug design .
  • The phenyl-substituted analog’s higher molecular weight and reduced H-bond donors may limit membrane permeability .

Antimicrobial Activity

coli and S. aureus. The pyrazole ring’s electron-rich nature may mimic these chlorinated derivatives’ interactions with bacterial enzymes .

Role in Drug Conjugates

The compound’s carboxylic acid group enables conjugation with bioactive molecules.

Biological Activity

3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)propanoic acid is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its interactions with various biological targets, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be represented structurally as follows:

C9H14N4O2\text{C}_9\text{H}_{14}\text{N}_4\text{O}_2

This structure includes a pyrazole ring that is critical for its biological interactions.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on cyclooxygenase (COX) enzymes. COX enzymes play a significant role in the inflammatory response by converting arachidonic acid into prostaglandins. The inhibition of these enzymes suggests that this compound may possess anti-inflammatory properties.

Interaction with Nucleic Acids

The compound has shown the ability to interact with nucleic acids, which may influence gene expression and various cellular processes. This interaction could indicate a role in modulating transcriptional activity, potentially affecting cell growth and differentiation.

Antimicrobial Properties

Studies have reported the antimicrobial activity of related pyrazole compounds. While specific data on this compound is limited, its structural analogs have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar pyrazole structures have shown minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .

Antifungal Activity

In addition to antibacterial properties, compounds within the same chemical family have exhibited antifungal activity. The potential for this compound to act against fungal strains warrants further investigation .

Study on Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of various pyrazole derivatives, including those similar to this compound. The results indicated a significant reduction in inflammation markers in treated groups compared to controls, supporting the hypothesis of its anti-inflammatory potential.

Antimicrobial Testing

In another study focusing on the antimicrobial properties of pyrazole derivatives, several compounds were tested against a range of bacterial strains. The results highlighted that modifications in the pyrazole structure could enhance antimicrobial efficacy, suggesting that this compound may also exhibit similar activities depending on its specific structural characteristics .

Comparative Analysis of Related Compounds

Compound NameStructureKey Differences
1-Amino-3-(3,5-dimethyl-1H-pyrazol-1-YL)propan-2-oneStructureContains a ketone instead of a hydroxyl group; different reactivity profile.
4-AminoantipyrineStructureLacks the propanol chain; primarily used as an analgesic and anti-inflammatory agent.
3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-YL)propanoic acidStructureContains a carboxylic acid group instead of an alcohol; alters solubility and reactivity.

This table illustrates how structural variations can influence biological activity.

Q & A

Basic Question: How can researchers optimize the synthesis of 3-(4-amino-3,5-dimethyl-1H-pyrazol-1-YL)propanoic acid to improve yield and purity?

Methodological Answer:
Synthetic optimization typically involves multi-step reactions, including pyrazole ring formation and amino acid coupling. Key strategies include:

  • Stepwise temperature control : For pyrazole ring formation, maintain temperatures between 0–5°C during hydrazine addition to minimize side reactions .
  • Catalyst selection : Use triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) to enhance coupling efficiency between the pyrazole intermediate and propanoic acid derivatives .
  • Purification techniques : Employ column chromatography (ethyl acetate/hexane, 1:4 ratio) followed by recrystallization in 2-propanol to isolate high-purity products .
  • Scale-up considerations : Transition from batch to continuous flow reactors for improved reaction homogeneity and reduced byproduct formation .

Basic Question: What analytical methods are recommended for characterizing the molecular structure of this compound?

Methodological Answer:
A combination of spectroscopic and crystallographic techniques ensures accurate characterization:

  • NMR spectroscopy : Use ¹H and ¹³C NMR (DMSO-d₆) to confirm proton environments and carbon backbone. For example, pyrazole ring protons typically resonate at δ 7.2–8.3 ppm .
  • IR spectroscopy : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N-H bend at ~1600 cm⁻¹) to verify amino and carboxylic acid moieties .
  • X-ray crystallography : Resolve 3D molecular conformation; pyrazole rings often exhibit planar geometry with bond angles near 120° .

Advanced Question: How can computational modeling aid in predicting the reactivity of this compound in biological systems?

Methodological Answer:
Quantum chemical calculations and molecular docking provide mechanistic insights:

  • Reaction path search : Use density functional theory (DFT) to model electron transfer during enzyme interactions (e.g., with kinases or proteases) .
  • Molecular dynamics (MD) simulations : Simulate ligand-receptor binding affinities by analyzing hydrogen bonding and hydrophobic interactions with target proteins .
  • ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., solubility, blood-brain barrier permeability) to prioritize in vitro testing .

Advanced Question: How should researchers address contradictions in reported biological activity data for pyrazole-amino acid derivatives?

Methodological Answer:
Discrepancies may arise from assay variability or structural analogs. Mitigation strategies include:

  • Standardized bioassays : Use consistent cell lines (e.g., HEK293 for receptor studies) and control compounds (e.g., staurosporine for kinase inhibition) .
  • Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., chloro vs. methyl groups at the pyrazole 4-position) on IC₅₀ values .
  • Meta-analysis : Cross-reference data from PubChem and Acta Crystallographica to validate outliers .

Basic Question: What solvent systems are suitable for enhancing the solubility of this compound in biological assays?

Methodological Answer:
Solubility can be improved via:

  • Co-solvent blends : Use DMSO (≤5% v/v) in phosphate-buffered saline (PBS) to maintain compound stability .
  • pH adjustment : Dissolve the compound in mildly alkaline buffers (pH 7.4–8.0) to deprotonate the carboxylic acid group .
  • Liposomal encapsulation : Formulate with phosphatidylcholine liposomes to enhance bioavailability in cell-based assays .

Advanced Question: How can researchers design experiments to elucidate the mechanism of thiazolidinone-pyrazole hybrid formation involving this compound?

Methodological Answer:
Mechanistic studies require kinetic and isotopic labeling approaches:

  • Kinetic profiling : Monitor reaction intermediates via LC-MS at timed intervals (e.g., 0, 30, 60 min) to identify rate-determining steps .
  • Isotope tracing : Use ¹⁵N-labeled hydrazine to track nitrogen incorporation into the pyrazole ring .
  • DFT transition-state analysis : Calculate activation energies for cyclization steps to optimize catalyst choice (e.g., TEA vs. DMAP) .

Advanced Question: What strategies are effective for resolving crystallographic disorder in pyrazole-containing derivatives during X-ray analysis?

Methodological Answer:
Crystallographic challenges can be mitigated by:

  • Low-temperature data collection : Cool crystals to 100 K to reduce thermal motion artifacts .
  • TWINABS refinement : Apply twin correction algorithms for overlapping diffraction patterns .
  • Hirshfeld surface analysis : Map intermolecular interactions (e.g., C-H···O bonds) to validate packing models .

Basic Question: How should researchers handle and store this compound to ensure long-term stability?

Methodological Answer:

  • Storage conditions : Keep in airtight containers under nitrogen at –20°C to prevent oxidation .
  • Handling protocols : Use glove boxes with <1% O₂ levels during weighing to avoid moisture absorption .
  • Stability monitoring : Perform HPLC purity checks every 6 months; discard if degradation exceeds 5% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)propanoic acid
Reactant of Route 2
3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)propanoic acid

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